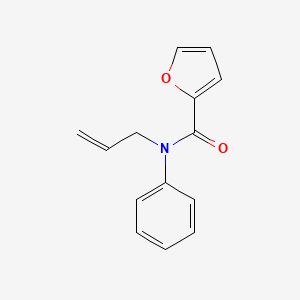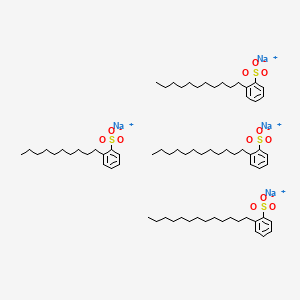
Benzenesulfonic acid, decyl-, sodium salt, mixt. with sodium dodecylbenzenesulfonate, sodium tridecylbenzenesulfonate and sodium undecylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, decyl-, sodium salt, mixed with sodium dodecylbenzenesulfonate, sodium tridecylbenzenesulfonate, and sodium undecylbenzenesulfonate is a complex mixture of surfactants. These compounds are part of the alkylbenzene sulfonate family, which are widely used as surfactants in various industrial and household applications. They are known for their excellent detergent properties, making them common ingredients in cleaning products, personal care items, and industrial cleaners .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of alkylbenzenes. This process is carried out by reacting alkylbenzenes with sulfur trioxide or concentrated sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous sulfonation processes. This involves the use of reactors where alkylbenzenes are continuously fed and reacted with sulfur trioxide. The resulting sulfonic acids are then neutralized with sodium hydroxide to form the sodium salts .
化学反応の分析
Types of Reactions
Benzenesulfonic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives .
科学的研究の応用
Benzenesulfonic acid derivatives have a wide range of scientific research applications:
Chemistry: Used as surfactants in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to their surfactant properties.
Medicine: Utilized in drug formulations to enhance solubility and bioavailability.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants
作用機序
The primary mechanism of action of these compounds is their ability to reduce surface tension. This property allows them to emulsify oils and suspend dirt particles, making them effective cleaning agents. At the molecular level, they interact with both hydrophobic and hydrophilic substances, facilitating the removal of contaminants .
類似化合物との比較
Similar Compounds
- Sodium lauryl sulfate
- Sodium laureth sulfate
- Sodium xylene sulfonate
Comparison
Compared to other surfactants, benzenesulfonic acid derivatives are unique due to their strong detergent properties and ability to function in a wide range of pH conditions. They are also more effective at lower concentrations, making them cost-efficient for industrial applications .
特性
CAS番号 |
71062-00-5 |
|---|---|
分子式 |
C70H112Na4O12S4 |
分子量 |
1365.9 g/mol |
IUPAC名 |
tetrasodium;2-decylbenzenesulfonate;2-dodecylbenzenesulfonate;2-tridecylbenzenesulfonate;2-undecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S.C18H30O3S.C17H28O3S.C16H26O3S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20;1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19;;;;/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);11-12,14-15H,2-10,13H2,1H3,(H,18,19,20);10-11,13-14H,2-9,12H2,1H3,(H,17,18,19);;;;/q;;;;4*+1/p-4 |
InChIキー |
WTAKGUCEJADGOD-UHFFFAOYSA-J |
正規SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)
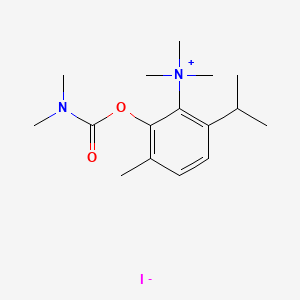
![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)
![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
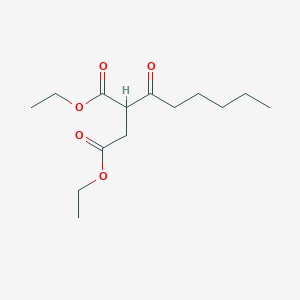
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
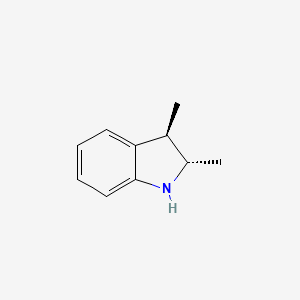
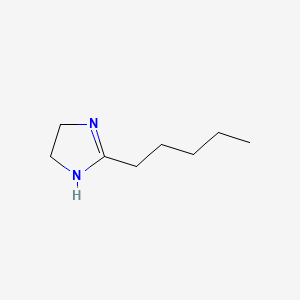
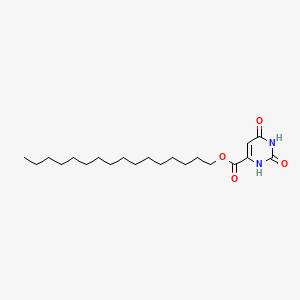
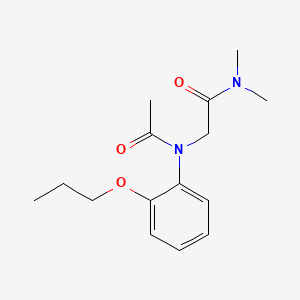
![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)

